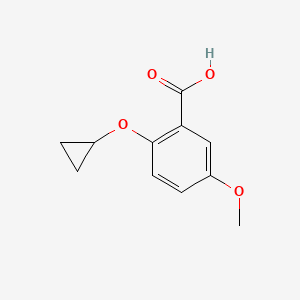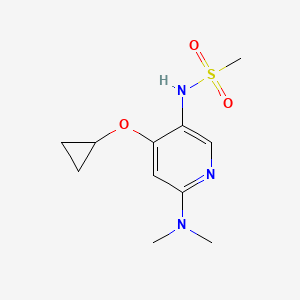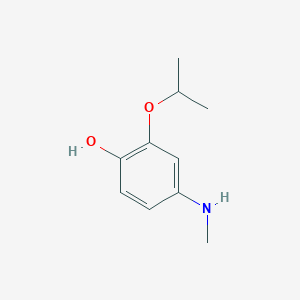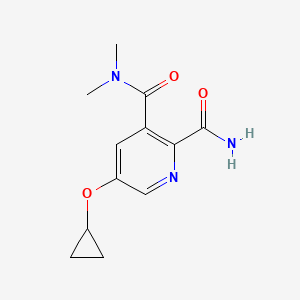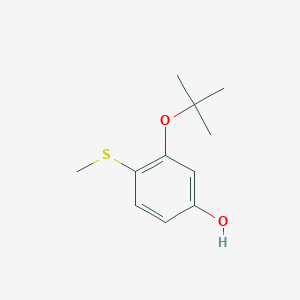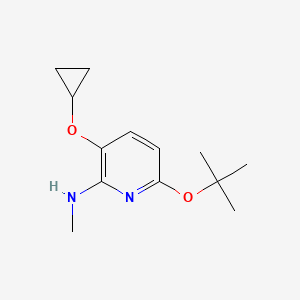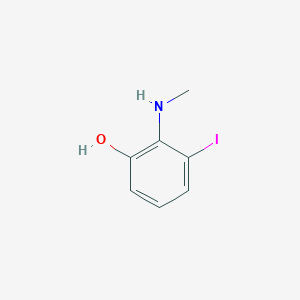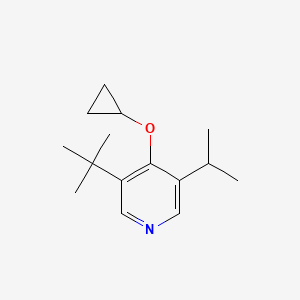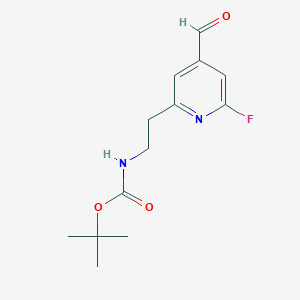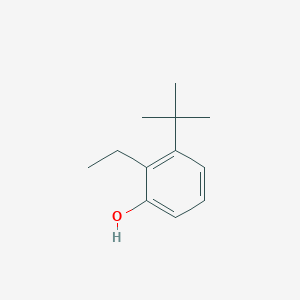
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is a synthetic organic compound characterized by the presence of a chloromethyl group and a trifluoroethyl group attached to a 1,2,3-triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the triazole ring or the chloromethyl group can yield different products with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-(azidomethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole, while oxidation with potassium permanganate can produce this compound-4-carboxylic acid.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloromethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to the modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
- 5-(Iodomethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
- 5-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
Uniqueness
Compared to similar compounds, 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is unique due to the presence of the chloromethyl group, which offers distinct reactivity and potential for further functionalization. The trifluoroethyl group also imparts unique physicochemical properties, such as increased stability and lipophilicity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C5H5ClF3N3 |
|---|---|
Peso molecular |
199.56 g/mol |
Nombre IUPAC |
5-(chloromethyl)-1-(2,2,2-trifluoroethyl)triazole |
InChI |
InChI=1S/C5H5ClF3N3/c6-1-4-2-10-11-12(4)3-5(7,8)9/h2H,1,3H2 |
Clave InChI |
TXYXACUGEJWBQN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(N=N1)CC(F)(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


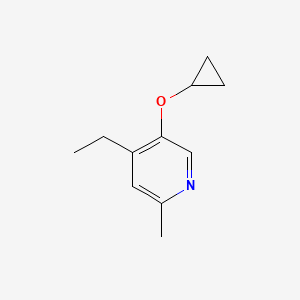
![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
